4-tert-Butoxybenzoic Acid
Overview
Description
4-tert-Butoxybenzoic Acid is an organic compound with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol . It is characterized by the presence of a tert-butoxy group attached to the para position of a benzoic acid moiety. This compound is used in various chemical syntheses and has applications in research and industry.
Preparation Methods
4-tert-Butoxybenzoic Acid can be synthesized through several methods. One common synthetic route involves the esterification of 4-hydroxybenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .
Industrial production methods may involve similar esterification reactions but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
4-tert-Butoxybenzoic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-tert-Butoxybenzoic Acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-tert-Butoxybenzoic Acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the growth of glioblastoma cells through alkylation, which interferes with cellular processes . The compound may also exert anti-inflammatory effects by modulating signaling pathways involved in inflammation.
Comparison with Similar Compounds
4-tert-Butoxybenzoic Acid can be compared with other similar compounds, such as:
4-tert-Butylbenzoic Acid: Similar in structure but lacks the oxygen atom in the tert-butoxy group.
4-Hydroxybenzoic Acid: The precursor in its synthesis, which has a hydroxyl group instead of a tert-butoxy group.
4-tert-Butylphenol: Another related compound with a tert-butyl group attached to a phenol ring.
The uniqueness of this compound lies in its tert-butoxy group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,3)14-9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTBQELRENWGTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50336669 | |
Record name | 4-tert-Butoxybenzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50336669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13205-47-5 | |
Record name | 4-tert-Butoxybenzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50336669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-tert-Butoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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